molecular formula C16H20BNO2S B6342074 2-(2-Tolyl)thiazole-5-boronic acid pinacol ester CAS No. 1402173-89-0

2-(2-Tolyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342074
CAS No.: 1402173-89-0
M. Wt: 301.2 g/mol
InChI Key: ZNASJKONMDYRQH-UHFFFAOYSA-N
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Description

2-(2-Tolyl)thiazole-5-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a tolyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tolyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(2-Tolyl)thiazole with a boronic acid derivative under conditions that facilitate the formation of the boronic ester. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the boron center and improve the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tolyl)thiazole-5-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications where other boronic esters may not be as effective .

Properties

IUPAC Name

2-(2-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2S/c1-11-8-6-7-9-12(11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASJKONMDYRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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